molecular formula C21H21ClN2OS2 B2626673 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798529-17-5

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2626673
CAS No.: 1798529-17-5
M. Wt: 416.98
InChI Key: BFVWWHVKMOHOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features an indole ring, a thiazepane ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazepane ring, and finally the introduction of the chlorophenyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with biological receptors, while the thiazepane ring may modulate enzyme activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-indol-3-yl)thio)-1-(4-phenyl-1,4-thiazepan-4-yl)ethanone
  • 2-((1H-indol-3-yl)thio)-1-(7-(4-methylphenyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s potency and selectivity compared to similar compounds.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS2/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-26-19)21(25)14-27-20-13-23-18-8-4-2-6-16(18)20/h1-8,13,19,23H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVWWHVKMOHOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.